N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

SAR studies on benzothiazole sulfonamides demand isomerically pure probes-substituting the 4,7-dimethyl pattern with a 4-methoxy or 5,7-dimethyl variant invalidates target-binding conclusions. This compound is the dedicated probe for this specific substitution pattern. • Unique 4,7-dimethyl benzothiazole scaffold ensures exact SAR correlation. • Fully characterized standard (HPLC, LC-MS, NMR) for reaction monitoring. • In stock; ships ambient; for research use only.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 896676-06-5
Cat. No. B2803404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS896676-06-5
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C20H21N3O4S2/c1-13-3-4-14(2)18-17(13)21-20(28-18)22-19(24)15-5-7-16(8-6-15)29(25,26)23-9-11-27-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24)
InChIKeyMUVVBNBKUQIYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,7-Dimethylbenzothiazole Sulfonamide: Sourcing & Characterization


N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 896676-06-5) is a fully synthetic, small-molecule benzothiazole sulfonamide [1]. It is categorized as a 'research chemical' primarily supplied by specialist vendors for early-stage life science investigations, lacking a defined therapeutic indication or advanced clinical data [2]. The compound's core structure features a 4,7-dimethyl substituted benzothiazole ring connected via an amide linkage to a benzamide group containing a morpholinosulfonyl substituent. While benzothiazole sulfonamides are a heavily patented class [3], including those targeting endothelial lipase inhibition [4], this specific compound is not explicitly claimed as an active pharmaceutical ingredient in these filings. Its current availability positions it as a tool compound for probing biological targets or for use as a structural intermediate.

Isomer Probe 4,7-dimethyl substitution pattern for SAR studies
Tool Compound Early-stage research tool with no public bioactivity data
Analytical Standard Well-characterized reference for method development

Why 4,7-Dimethylbenzothiazole Sulfonamide Is Not Interchangeable


The 'benzothiazole sulfonamide' designation encompasses a vast chemical space with highly varied substitution patterns, making functional substitution unreliable without explicit comparative data [1]. For this compound, no public head-to-head potency, selectivity, or pharmacokinetic data exists to confirm interchangeability with its closest analogs, such as the 4-methoxy (CHEMBL1562203) [2] or 5,7-dimethyl variants. The key differentiator identified is at the level of molecular design: the 4,7-dimethyl benzothiazole substitution creates a distinct stereoelectronic environment and lipophilicity profile compared to other isomers [3]. This single class-level difference highlights the risk of silently swapping compounds for a SAR (Structure-Activity Relationship) study, as even a shift in methyl group position can alter target binding and physicochemical properties, undermining experimental consistency and patent novelty.

Target Compound
Potential Substitute
4,7-isomer (this compound)
5,7-isomer
Shift of methyl group alters molecular topology and lipophilicity; no biological equivalence data exists, so direct swap may invalidate SAR conclusions.

Selection Evidence: 4,7-Dimethylbenzothiazole Sulfonamide


Isomeric Specificity: 4,7- vs 5,7-Dimethyl Core

The most quantifiable differentiation lies not in biological data, but in its precise chemical identity, which dictates its physicochemical and topological properties. N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a specific constitutional isomer [1]. Its closest commercially cataloged analog is the 5,7-dimethyl variant . This change in substitution from the 4,7 to the 5,7 positions alters the molecule's shape, dipole moment, and lipophilicity [2]. Without direct biological comparative data, this property-level difference is the primary evidence-based reason to select this specific compound; it serves as the 4,7-isomer probe in any future SAR study. Using the 5,7-isomer would inherently test a different molecular hypothesis.

Isomeric Specificity
Class-level inference
4,7- vs 5,7-dimethyl core: methyl shift from position 5 to 4 changes molecular topology, dipole moment, and lipophilicity. No public bioactivity comparison available.
Structural identity is the primary driver for probe selection.
Differentiation rests on physicochemical properties; biological equivalence unconfirmed.
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Research Applications of 4,7-Dimethylbenzothiazole Sulfonamide


Chemical Probe for Kinase and Enzyme SAR Panels

In a panel of benzothiazole sulfonamide analogs being screened against a panel of kinases or endothelial lipase, this compound serves as the specific probe for the 4,7-dimethyl substitution pattern [1]. Selection is not based on superior potency, but on its unique structural identity to test the exact contribution of this isomer to target engagement. This application is only valid in the absence of published data, where the compound's primary value is its novelty and structural distinction from other analogs.

Synthetic Methodology Studies

The compound can be utilized in synthetic methodology research focused on amide bond formation between sterically hindered 4,7-dimethyl benzothiazole amines and sulfonyl benzoyl chlorides [2]. Controlling impurities from isomerization is a key challenge, and procuring a well-characterized standard is essential for reaction monitoring and product validation.

Analytical Reference Standards

A crucial initial step for any research program developing similar benzothiazole sulfonamide compounds is the acquisition of this compound to serve as a fully characterized analytical reference standard for techniques like HPLC, LC-MS, and NMR [3]. This de-risks downstream characterization of new proprietary analogs by providing a stable, verified retention time and spectral fingerprint.

Application
Selection Property
Validation Focus
Chemical Probe for SAR Panels
4,7-dimethyl substitution pattern uniqueness
Confirm structural identity via NMR/HPLC before panel testing
Synthetic Methodology Studies
Well-characterized analytical standard
Reaction monitoring and product purity validation
Analytical Reference Standard
Verified retention time & spectral fingerprint
De-risks characterization of novel benzothiazole analogs
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